molecular formula C10H18N4O2S B14917219 (1-((3,5-Dimethyl-1h-pyrazol-4-yl)sulfonyl)pyrrolidin-2-yl)methanamine

(1-((3,5-Dimethyl-1h-pyrazol-4-yl)sulfonyl)pyrrolidin-2-yl)methanamine

Cat. No.: B14917219
M. Wt: 258.34 g/mol
InChI Key: UMMLMIGKQPBKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-((3,5-Dimethyl-1h-pyrazol-4-yl)sulfonyl)pyrrolidin-2-yl)methanamine is a synthetic organic compound that features a pyrazole ring, a sulfonyl group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((3,5-Dimethyl-1h-pyrazol-4-yl)sulfonyl)pyrrolidin-2-yl)methanamine typically involves multi-step organic reactions. A common route might include:

    Formation of the pyrazole ring: Starting from a suitable diketone and hydrazine, the pyrazole ring can be synthesized.

    Introduction of the sulfonyl group: The pyrazole derivative can be sulfonylated using a sulfonyl chloride in the presence of a base.

    Formation of the pyrrolidine ring: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate amine and aldehyde precursors.

    Coupling of the pyrazole-sulfonyl and pyrrolidine moieties: This step might involve nucleophilic substitution or other coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the methanamine group.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-((3,5-Dimethyl-1h-pyrazol-4-yl)sulfonyl)pyrrolidin-2-yl)methanamine can be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, this compound might be investigated for its potential as an enzyme inhibitor, particularly targeting enzymes with sulfonamide or amine binding sites.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-((3,5-Dimethyl-1h-pyrazol-4-yl)sulfonyl)pyrrolidin-2-yl)methanamine would depend on its specific biological target. Generally, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Sulfamoylphenyl)pyrrolidin-2-yl)methanamine
  • (1-(3,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine

Uniqueness

Compared to similar compounds, (1-((3,5-Dimethyl-1h-pyrazol-4-yl)sulfonyl)pyrrolidin-2-yl)methanamine might exhibit unique binding properties or biological activities due to the specific arrangement of its functional groups.

Properties

Molecular Formula

C10H18N4O2S

Molecular Weight

258.34 g/mol

IUPAC Name

[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C10H18N4O2S/c1-7-10(8(2)13-12-7)17(15,16)14-5-3-4-9(14)6-11/h9H,3-6,11H2,1-2H3,(H,12,13)

InChI Key

UMMLMIGKQPBKLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCC2CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.